5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile
Overview
Description
5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile typically involves multi-step reactions. One common method includes the condensation of benzoyl hydrazine with malononitrile, followed by cyclization and subsequent functionalization to introduce the amino group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (p-TSA) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-pyrazole-3,4-dicarbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 5-amino-1H-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile is unique due to the presence of both the benzoyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse functionalities .
Properties
IUPAC Name |
5-amino-1-benzoylpyrazole-3,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-6-9-10(7-14)16-17(11(9)15)12(18)8-4-2-1-3-5-8/h1-5H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDIGVBCSPLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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